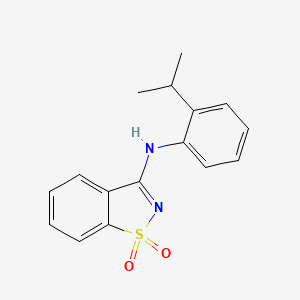

![molecular formula C15H10N4O3S B5549169 2-{[(5-硝基-1H-苯并咪唑-2-基)甲基]硫代}-1,3-苯并恶唑](/img/structure/B5549169.png)

2-{[(5-硝基-1H-苯并咪唑-2-基)甲基]硫代}-1,3-苯并恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a type of organic compound formed from benzene and imidazole. It’s a heterocyclic aromatic compound that’s important in a variety of biological and industrial applications . Benzoxazole is another organic compound, which is a fusion of benzene and oxazole . Both of these compounds are known for their wide range of chemical and biological properties .

科学研究应用

Antiprotozoal Agents

The benzimidazole core of the compound is a significant pharmacophore in the development of antiprotozoal drugs. Its structural similarity to known antiprotozoal drugs suggests its potential efficacy in treating parasitic diseases . The nitro group and the benzoxazole moiety could enhance its activity against specific protozoa, making it a candidate for further drug development.

Antimicrobial Activity

Benzimidazole derivatives, including those with a benzoxazole ring, have been documented to possess antimicrobial properties . The presence of electron-withdrawing groups, such as the nitro group in this compound, could improve its effectiveness against pathogens like P. aeruginosa and K. pneumonia .

Anticancer Research

Compounds with a benzimidazole structure have shown promise in anticancer research. The electron-withdrawing nitro group and the potential intercalative properties of the benzoxazole ring could make this compound a valuable tool in studying cancer cell lines and developing new chemotherapeutic agents .

Antihypertensive Studies

Benzimidazole derivatives are known to exhibit antihypertensive activity. The unique combination of benzimidazole and benzoxazole rings in this compound may offer a new avenue for the design of antihypertensive drugs, potentially acting on specific pathways to lower blood pressure .

Anthelmintic Applications

The benzimidazole moiety is a well-known scaffold in anthelmintic drugs. This compound could be explored for its efficacy against helminth infections, possibly offering a novel treatment option with a different mode of action compared to existing medications .

Organic Synthesis and Drug Design

The compound’s structure, featuring both benzimidazole and benzoxazole rings, makes it an interesting candidate for organic synthesis and drug design. It could serve as a building block for creating a variety of novel compounds with diverse biological activities .

作用机制

Target of Action

The compound 2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Mode of Action

For instance, some benzimidazole derivatives have been reported to inhibit certain enzymes or receptor tyrosine kinases , which can lead to the disruption of essential biological processes in pathogens or cancer cells.

Biochemical Pathways

These could include pathways related to cell division, protein synthesis, and signal transduction, among others .

Result of Action

Given the broad range of activities exhibited by benzimidazole derivatives, it can be inferred that the compound could potentially lead to the inhibition of growth or proliferation of pathogens or cancer cells, among other effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .

属性

IUPAC Name |

2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-19(21)9-5-6-10-12(7-9)17-14(16-10)8-23-15-18-11-3-1-2-4-13(11)22-15/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYRFPVYJQICLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-1,3-benzoxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

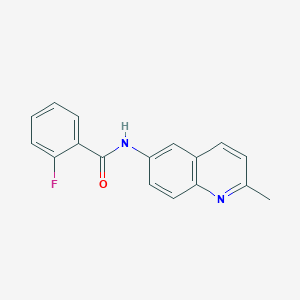

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)